2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
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Description
Scientific Research Applications
Anticancer Activity
Several studies have been conducted on derivatives similar to the specified compound, demonstrating significant anticancer potential. For instance, derivatives synthesized and evaluated on various cancer cell lines, including human breast adenocarcinoma and human lung carcinoma, showed high antitumor efficiency and apoptosis induction. These compounds, bearing phenyl moieties and variations in halogenation, have shown excellent apoptotic levels against cancer cell lines at concentrations even lower than traditional chemotherapy agents like cisplatin (Turan-Zitouni et al., 2018). Another study highlighted the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which showed potent cytotoxic results against breast cancer compared to other cancer types (Abu-Melha, 2021).
Antimicrobial Activity
Compounds structurally related to the specified chemical have demonstrated antimicrobial activity against a range of bacteria and fungi. The synthesis and screening of sulfide and sulfone derivatives for their antimicrobial properties against both Gram-negative and Gram-positive bacteria, as well as fungi, have been reported, showing promising results (Badiger et al., 2013).
Enzyme Inhibition
Additionally, the role of similar compounds in enzyme inhibition, specifically targeting acetylcholinesterase (AChE), has been explored. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors can play a therapeutic role. Certain derivatives have shown significant inhibition of AChE, indicating potential for further development as therapeutic agents (Turan-Zitouni et al., 2018).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c22-18-9-5-14(6-10-18)11-20(25)24-21-23-19(13-26-21)17-8-7-15-3-1-2-4-16(15)12-17/h5-10,12-13H,1-4,11H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITQKSINRIXDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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